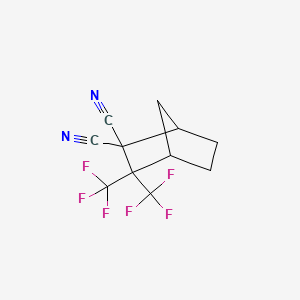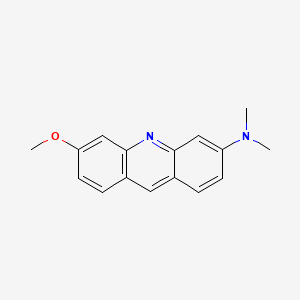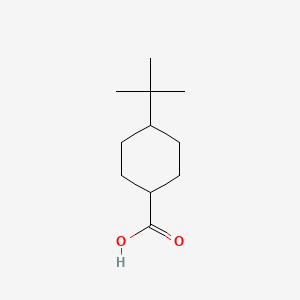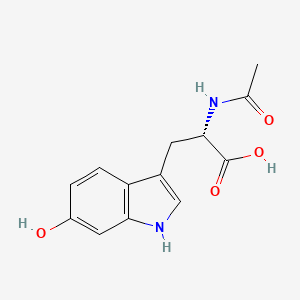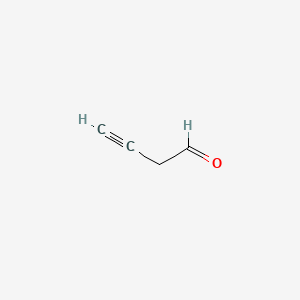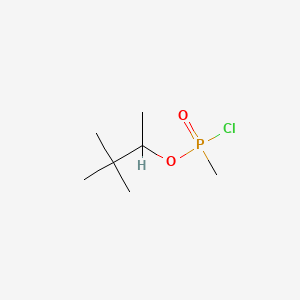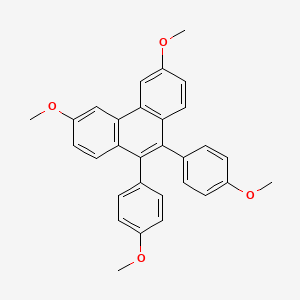![molecular formula C10H19NO B1197930 (6S,7R)-2-azaspiro[5.5]undecan-7-ol CAS No. 49620-06-6](/img/structure/B1197930.png)
(6S,7R)-2-azaspiro[5.5]undecan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,7R)-2-azaspiro[5.5]undecan-7-ol is an azaspiro compound.
Scientific Research Applications
Asymmetric Electrocatalysis
A study by Kashiwagi et al. (2003) demonstrated the use of a modified graphite felt electrode with a chiral 1-azaspiro[5.5]undecane N-oxyl radical for the electrocatalytic oxidation of diols. This process yielded optically active lactones with high enantiopurity, showcasing the potential of (6S,7R)-2-azaspiro[5.5]undecan-7-ol in asymmetric electrocatalysis (Kashiwagi et al., 2003).
Total Synthesis of Alkaloids
Pandey et al. (2011) achieved enantioselective total syntheses of naturally occurring 2-azaspiro[5.5]undecan-7-ol alkaloids, such as isonitramine and sibirine, from enantiomerically pure starting materials. This highlights the role of this compound in the synthesis of complex natural products (Pandey et al., 2011).
Spiroaminal Synthesis Strategies
Sinibaldi and Canet (2008) reviewed various synthetic strategies for spiroaminals, including those with the 1-azaspiro[5.5]undecane ring system. This compound is a core in natural and synthetic products with significant biological activities, thus underlining its importance in synthetic chemistry (Sinibaldi & Canet, 2008).
Monooxygenase Stereoselectivity in Biosynthesis
Research by McErlean et al. (2002) investigated the stereoselectivity of monooxygenase in the biosynthesis of stereoisomeric spiroacetals, including those involving 2-azaspiro[5.5]undecan-7-ol. This study provides insight into the enzymatic processes involving spiro compounds and their stereoselective synthesis (McErlean et al., 2002).
Properties
| 49620-06-6 | |
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(6S,11R)-2-azaspiro[5.5]undecan-11-ol |
InChI |
InChI=1S/C10H19NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h9,11-12H,1-8H2/t9-,10+/m1/s1 |
InChI Key |
POCJOGNVFHPZNS-ZJUUUORDSA-N |
Isomeric SMILES |
C1CC[C@@]2(CCCNC2)[C@@H](C1)O |
SMILES |
C1CCC2(CCCNC2)C(C1)O |
Canonical SMILES |
C1CCC2(CCCNC2)C(C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)
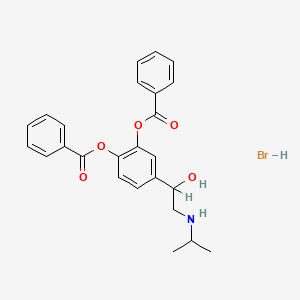

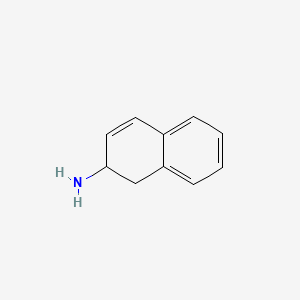
![(2S)-N-[2-[(2-aminoacetyl)amino]acetyl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1197854.png)
